N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide: is a synthetic organic compound that has garnered attention in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.
Coupling with Pyridine Derivative: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Acetamide Moiety: The final step involves the acylation of the coupled product with thiophene-3-ylacetic acid using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c25-19(10-14-7-9-26-12-14)22-16-5-3-15(4-6-16)18-13-27-20(24-18)23-17-2-1-8-21-11-17/h1-9,11-13H,10H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIYGSISYEFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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